trans-4-Fluoroproline

Collagen engineering Protein thermostability Biomaterials

trans-4-Fluoroproline (trans-4-FPro; (2S,4R)-4-fluoroproline) is a non-canonical fluorinated amino acid in which the Cγ hydrogen of L-proline is replaced by fluorine, producing a strong inductive stereoelectronic effect that constrains pyrrolidine ring pucker to the Cγ-exo conformation and biases the preceding amide bond toward the trans isomer. Unlike the native hydroxylated counterpart trans-4-hydroxyproline (trans-Hyp), the fluorine substituent eliminates hydrogen-bonding contributions while amplifying conformational preorganization, making trans-4-FPro a mechanistically clean tool for dissecting and engineering protein stability, folding kinetics, and molecular recognition.

Molecular Formula C5H8FNO2
Molecular Weight 133.12 g/mol
Cat. No. B7722503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Fluoroproline
Molecular FormulaC5H8FNO2
Molecular Weight133.12 g/mol
Structural Identifiers
SMILESC1C(C[NH2+]C1C(=O)[O-])F
InChIInChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
InChIKeyZIWHMENIDGOELV-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-Fluoroproline Procurement Guide: What Sets This Fluorinated Proline Analog Apart for Peptide and Protein Engineering


trans-4-Fluoroproline (trans-4-FPro; (2S,4R)-4-fluoroproline) is a non-canonical fluorinated amino acid in which the Cγ hydrogen of L-proline is replaced by fluorine, producing a strong inductive stereoelectronic effect that constrains pyrrolidine ring pucker to the Cγ-exo conformation and biases the preceding amide bond toward the trans isomer [1]. Unlike the native hydroxylated counterpart trans-4-hydroxyproline (trans-Hyp), the fluorine substituent eliminates hydrogen-bonding contributions while amplifying conformational preorganization, making trans-4-FPro a mechanistically clean tool for dissecting and engineering protein stability, folding kinetics, and molecular recognition [2]. Commercially, the compound is supplied at ≥95% purity as a white to light yellow powder (CAS 2507-61-1, MW 133.12), and its value proposition for scientific procurement hinges on quantifiable performance differences against cis-4-fluoroproline, trans-4-hydroxyproline, and unmodified L-proline across thermal stability, receptor binding, catalytic enantioselectivity, and metabolic clearance endpoints .

Why trans-4-Fluoroproline Cannot Be Substituted with cis-4-Fluoroproline, trans-4-Hydroxyproline, or L-Proline Without Experimental Consequence


Although 4-fluoroprolines and 4-hydroxyproline share a pyrrolidine scaffold substituted at the 4-position, their stereoelectronic consequences diverge profoundly. The (4R) configuration in trans-4-FPro enforces a Cγ-exo ring pucker that stabilizes the trans amide conformation, whereas the (4S) diastereomer (cis-4-FPro) drives the Cγ-endo pucker and favors the cis amide [1]. This conformational switch reverses the thermostability trajectory in proteins: (4R)-FPro mutants of barstar exhibit lower thermal stability than wild-type, while (4S)-FPro mutants show higher stability [2]. Conversely, in collagen triple-helix models, trans-4-FPro in the Xaa position elevates Tm by up to 30 °C over the hydroxyproline parent, whereas the cis isomer fails to form a triple helix entirely [3]. The magnitude and even direction of the effect are sequence-context and position-dependent, meaning that substituting one 4-substituted proline analog for another without empirical validation risks inverting the desired biophysical outcome. The evidence below quantifies these differences across six independent, comparator-anchored dimensions.

Head-to-Head Evidence: Quantified Differentiation of trans-4-Fluoroproline Against Its Closest Comparators


Collagen Triple-Helix Thermal Stability: trans-4-Fluoroproline Elevates Tm by 30 °C Over trans-4-Hydroxyproline in Repeating Tripeptide Models

In the (Pro-Xaa-Gly)10 collagen model peptide system, substitution of the Xaa position with trans-4-fluoroproline ((2S,4R)-4-fluoroproline) produces a triple helix with a melting temperature (Tm) of 91 °C, compared to 61–69 °C for the natural trans-4-hydroxyproline (Hyp) counterpart and only 31–41 °C for unsubstituted proline [1]. This represents a ΔTm of +22 to +30 °C over trans-Hyp and a ΔTm of +50 to +60 °C over Pro. By contrast, the diastereomer (4S)-fluoroproline (flp) in the Xaa position yields a Tm of only 58 °C, and (4R)-fluoroproline in the Yaa position (Flp-Pro-Gly)10 fails to form a triple helix at all [1]. The differentiation is stereospecific and position-dependent: trans-4-FPro delivers substantially greater stabilization than trans-Hyp only when placed in the Xaa position of the Gly-Xaa-Yaa repeat.

Collagen engineering Protein thermostability Biomaterials

Triple-Helical Biomimetic with Single-Site Substitution: trans-4-Fluoroproline Outperforms trans-4-Hydroxyproline in Both Thermal Stability (Tm +3 °C) and Melanoma Cell Adhesion Potency (EC50 ~7-Fold Lower)

In a triple-helical model of the α1(IV)1263–1277 collagen sequence, single-site replacement of trans-4-hydroxyproline (trans-Hyp) with trans-4-fluoroproline (trans-Flp) increased the thermal melting temperature from 34 °C to 37 °C (ΔTm = +3 °C), while substitution with cis-4-fluoroproline decreased Tm to 30 °C [1]. This modest thermal enhancement translated into a functionally significant improvement in melanoma cell adhesion: the trans-Flp-containing ligand exhibited an EC50 of ~0.35 μM, compared to ~2.5 μM for the trans-Hyp parent ligand and >5.0 μM for the cis-Flp variant [1]. Under the assay conditions, the trans-Hyp, trans-Flp, and cis-Flp ligands were approximately 15%, <10%, and ~65% denatured, respectively, demonstrating that the trans-Flp ligand maintains a higher fraction of correctly folded triple helix that directly correlates with enhanced biological activity [1].

Collagen receptor biology Triple-helix stability Melanoma metastasis

Thrombin Inhibitor Potency: A 300-Fold Difference Between (4R)- and (4S)-4-Fluoroproline Diastereomers Driven by Ring Pucker–Enzyme Complementarity

In a systematic optimization of tripeptide thrombin inhibitors incorporating 4-fluoroproline at the P2 position, analogs containing (4R)-4-fluoroproline (corresponding to trans-4-FPro) exhibited a 300-fold greater inhibitory potency than analogs containing (4S)-4-fluoroproline [1]. Crystal structure analysis and molecular modeling rationalized this difference by showing that the (4R) isomer stabilizes a proline ring conformation that is preferred for binding within the thrombin active site, whereas the (4S) isomer induces an unfavorable steric or stereoelectronic clash [1]. The optimized compound (41) bearing (4R)-4-fluoroproline achieved a coagulation assay potency of 2×APTT = 190 nM in human plasma, trypsin selectivity of Ki = 3300 nM, and 100% oral bioavailability in dogs (F = 100%, CL = 12 mL/min/kg) [1]. No comparable pharmacokinetic profile is reported for the (4S) series.

Thrombin inhibition Anticoagulant drug design Stereochemical SAR

trans-4-Fluoroproline as a 19F NMR Chiral Derivatizing Agent: Single-Experiment Simultaneous Enantiomeric Analysis of 22 Chiral Amines in Multicomponent Mixtures

A novel chiral derivatizing agent (CDApro) based on trans-4-fluoro-L-proline (trans-4FPro) was developed and successfully applied to the rapid simultaneous enantiomeric analysis of 22 structurally diverse chiral non-amino acid amines, multicomponent L/D-amino acids, and mirror-image dipeptides in a single mixture, using a single 19F NMR experiment [1]. The highly sensitive 19F nucleus of trans-4FPro enabled discrimination of enantiomers with a chemical shift dispersion bandwidth of 2.8 ppm, which is significantly wider than the ~0.6 ppm range typical of many aryl-fluorine based chiral derivatizing agents, facilitating resolution of complex multicomponent mixtures without chromatographic separation [1]. Enantiomeric excesses and yields of up to five products were determined simultaneously from a single spectrum [1]. While cis-4-fluoroproline was not directly evaluated as a CDA in this study, the trans configuration is essential because it provides the Cγ-exo pucker that orients the fluorine atom for maximal diastereomeric shift differentiation upon amine conjugation.

Chiral analysis 19F NMR spectroscopy Enantiomeric excess determination

In Vivo Metabolic Fate Divergence: trans-[18F]Fluoroproline Undergoes Rapid Renal Clearance While cis-[18F]Fluoroproline Accumulates in Pancreas and Is Incorporated into Protein

Preclinical evaluation of 4-[18F]fluoroproline diastereomers in mice revealed distinct in vivo handling: trans-[18F]FPro ((2S,4R)-4-[18F]fluoro-L-proline) exhibited fast and complete renal clearance with no evidence of protein incorporation, while cis-[18F]FPro showed hepatic clearance, renal reuptake, pancreatic accumulation, and measurable incorporation into tissue protein [1]. At 240 min postinjection, tumor uptake of cis-[18F]FPro in osteosarcomas reached 11.8 ± 2.2 %ID/g compared to 7.07 ± 1.68 %ID/g for trans-[18F]FPro [1]. The absence of protein incorporation for the trans isomer makes it a cleaner tracer for amino acid transport imaging without the confounding signal from collagen synthesis incorporation, whereas the cis isomer's protein incorporation complicates its use as a pure transport marker [1].

PET imaging Collagen synthesis tracer Metabolic stability

Conformational Bias at the Single-Molecule Level: trans-4-Fluoroproline Favors the Trans Amide Isomer While cis-4-Fluoroproline Drives the Opposite Shift, as Detected by Nanopore Sensing and Validated by NMR

Using aerolysin nanopore single-molecule sensing on a proline-rich 19-residue fragment of Dynamin 2, substitution of the third proline with (4R)-4-fluoroproline (trans-4-FPro) shifted the cis/trans amide equilibrium toward the trans conformer, whereas (4S)-4-fluoroproline (cis-4-FPro) induced the opposite shift—favoring the cis amide [1]. These nanopore-derived conformational distributions were independently validated by NMR spectroscopy [1]. This work provides direct single-molecule experimental confirmation that the two fluoroproline diastereomers exert opposite and predictable biases on prolyl amide bond geometry, consistent with the established stereoelectronic model wherein Cγ-exo pucker (trans-4FPro) correlates with trans amide preference and Cγ-endo pucker (cis-4FPro) with cis amide preference [1]. Natural proline served as the unsubstituted baseline, exhibiting an intermediate cis/trans distribution.

Conformational analysis Nanopore sensing Peptide bond isomerization

Evidence-Backed Application Scenarios Where trans-4-Fluoroproline Delivers Verified Differentiation


Collagen-Mimetic Biomaterial Engineering Requiring Maximal Triple-Helix Thermostability

When designing synthetic collagen-like peptides for tissue engineering scaffolds or thermostable hydrogels, trans-4-FPro placed in the Xaa position of Gly-Xaa-Yaa repeats delivers a Tm of 91 °C—the highest value documented for single-residue-substituted collagen model peptides—surpassing trans-4-hydroxyproline by 22–30 °C and unmodified proline by 50–60 °C [1]. Procurement of trans-4-FPro over trans-Hyp is indicated when the application demands thermal resilience exceeding the 60–69 °C ceiling of Hyp-containing triple helices.

Thrombin Inhibitor Lead Optimization Requiring Stereochemically Defined P2 Residue

In tripeptide or peptidomimetic thrombin inhibitor programs, the (4R)-4-fluoroproline (trans-4-FPro) diastereomer at the P2 position confers 300-fold greater potency than the (4S) isomer, as validated by enzyme kinetics, plasma coagulation assays, and co-crystal structure analysis [1]. The optimized compound incorporating (4R)-4-FPro achieved 100% oral bioavailability in dogs—a pharmacokinetic benchmark that provides a quantitative efficacy reference for procurement in anticoagulant drug discovery [1].

High-Throughput Chiral Purity Analysis of Amine Libraries via 19F NMR

Laboratories performing enantiomeric excess determination on large amine libraries can deploy trans-4-FPro-based CDApro derivatization to analyze up to 22 chiral amines simultaneously in a single 19F NMR experiment with a 2.8-ppm chemical shift dispersion, eliminating the need for chiral chromatographic method development per analyte [1]. This capacity for multiplexed, single-experiment analysis represents a throughput advantage over conventional mono-fluorinated CDAs offering ~0.6-ppm dispersion. Procurement is specifically justified for labs transitioning from sequential HPLC-based chiral analysis to parallel NMR workflows.

PET Tracer Development for Amino Acid Transport Imaging Without Confounding Protein Incorporation Signal

In nuclear medicine programs developing 18F-labeled proline analogs for tumor imaging, trans-4-[18F]fluoroproline provides a clean pharmacokinetic profile characterized by rapid renal clearance and no detectable protein incorporation, distinguishing it from cis-4-[18F]fluoroproline which undergoes hepatic clearance, pancreatic accumulation, and measurable incorporation into newly synthesized protein [1]. This metabolic divergence means that trans-4-FPro procurement is specifically recommended when the imaging endpoint is amino acid transporter activity (e.g., ASCT2 or LAT1 transport imaging) rather than collagen synthesis rate measurement.

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